[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
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Overview
Description
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including nitration, reduction, and cyclization. The final step involves the reaction of the quinoline derivative with an appropriate isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The hydroxyl and methoxy groups on the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 4-hydroxyquinoline and 6-methoxyquinoline share structural similarities.
Urea derivatives: Compounds such as N-phenylurea and N,N’-dimethylurea are structurally related.
Uniqueness
The uniqueness of [4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea lies in its combined quinoline and urea structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H17N3O4 |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea |
InChI |
InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22) |
InChI Key |
FDEJMZJEHJWMRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1O)OC3CC=C(C=C3)NC(=O)N |
Origin of Product |
United States |
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